2-amino-4-(3-chlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile
CAS No.: 884216-97-1
Cat. No.: VC11884495
Molecular Formula: C18H16ClN3O3
Molecular Weight: 357.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 884216-97-1 |
|---|---|
| Molecular Formula | C18H16ClN3O3 |
| Molecular Weight | 357.8 g/mol |
| IUPAC Name | 2-amino-4-(3-chlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C18H16ClN3O3/c1-10-7-14-16(18(24)22(10)5-6-23)15(13(9-20)17(21)25-14)11-3-2-4-12(19)8-11/h2-4,7-8,15,23H,5-6,21H2,1H3 |
| Standard InChI Key | IZBCRWAWLCTJJC-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)Cl)C(=O)N1CCO |
| Canonical SMILES | CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)Cl)C(=O)N1CCO |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound features a pyrano[3,2-c]pyridine backbone, a bicyclic system merging pyran and pyridine rings. The pyran ring (oxygen-containing six-membered ring) is fused to the pyridine at positions 3 and 2-c, creating a planar scaffold conducive to π-π stacking interactions. Key substituents include:
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A 3-chlorophenyl group at position 4, introducing hydrophobicity and potential halogen bonding.
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A 2-hydroxyethyl chain at position 6, enhancing solubility in polar solvents.
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A cyano group at position 3, contributing to electronic effects and hydrogen bonding.
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A methyl group at position 7, sterically shielding the core .
The IUPAC name and SMILES string (CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)Cl)C(=O)N1CCO) confirm these substituents’ positions.
Table 1: Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆ClN₃O₃ |
| Molecular Weight | 357.8 g/mol |
| CAS Number | 884216-97-1 |
| SMILES | CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)Cl)C(=O)N1CCO |
Synthetic Pathways and Optimization
Multi-Component Reactions (MCRs)
Pyrano[2,3-c]pyrazoles, analogs with fused pyrazole rings, are synthesized via InCl₃-catalyzed one-pot reactions of ethyl acetoacetate, hydrazine, and malononitrile under ultrasound irradiation . This method’s efficiency (20-minute reaction time, 40°C) suggests potential adaptability for pyrano[3,2-c]pyridines by substituting hydrazine with hydroxylamine or adjusting carbonyl components .
Smiles Rearrangement in Naphthyridine Synthesis
A Smiles rearrangement strategy for 1-amino-3-oxo-2,7-naphthyridines could be modified for pyrano-pyridines. For example, reacting 1,3-dichloro-naphthyridine precursors with cyclic amines (e.g., pyrrolidine) followed by thiol exchange with 2-mercaptoethanol yields intermediates with hydroxyethylthio groups . Alkaline hydrolysis of these intermediates may generate hydroxyethyl substituents, as seen in the target compound .
Physicochemical Properties
Solubility and Stability
The hydroxyethyl group enhances water solubility compared to purely aromatic analogs, while the 3-chlorophenyl group balances lipophilicity. Predicted logP values (≈2.5–3.0) suggest moderate membrane permeability. Stability under acidic/basic conditions is likely limited due to the lactone-like pyran ring and base-sensitive cyano group.
Spectroscopic Characterization
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IR Spectroscopy: Peaks at ~2200 cm⁻¹ (C≡N stretch), ~1700 cm⁻¹ (ketone C=O), and ~3300 cm⁻¹ (N-H/O-H stretches).
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NMR:
Biological Activities and Mechanisms
Hypothesized Pharmacological Effects
Structural analogs exhibit:
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Anticancer Activity: Pyrano-pyridines inhibit kinase pathways (e.g., VEGF, EGFR) and induce apoptosis in tumor cells .
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Anti-Inflammatory Effects: Modulation of COX-2 and NF-κB pathways, reducing cytokine production .
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Antimicrobial Properties: Disruption of bacterial cell wall synthesis via penicillin-binding protein inhibition.
The cyano group may act as a hydrogen bond acceptor, enhancing target binding, while the chlorophenyl group could improve affinity for hydrophobic enzyme pockets.
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